Methyl 2-(bromomethyl)isonicotinate hydrobromide
Overview
Description
“Methyl 2-(bromomethyl)isonicotinate hydrobromide” is a pyridine derivative . It has a molecular formula of C8H9Br2NO2 . It is used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a methyl ester group . The average mass of the molecule is 310.971 Da .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 310.97 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Efficient Synthesis Processes
- Efficient Synthesis of 5-Methyl-3-(bromomethyl)pyridine Hydrobromide: A new preparation method for 5-Methyl-3-(bromomethyl)pyridine hydrobromide is reported, using 5-methylnicotinic acid as the starting material. This method is noted for being simple, efficient, and environmentally friendly (Guo, Lu, & Wang, 2015).
Applications in Organic and Coordination Chemistry
- One-Pot Halomethylation of Salicylaldehydes: This study describes the one-pot bromo- and chloro-methylation of salicylaldehydes, establishing a method to attach functional arms to these compounds for further applications in organic and coordination chemistry (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006).
Development of Alternatives to Methyl Bromide
- Research on Alternatives to Methyl Bromide: This paper provides an overview of the national research program initiated to develop alternatives to methyl bromide, focusing on strawberry, pepper, tomato, perennial, and nursery cropping systems (Schneider, Rosskopf, Leesch, Chellemi, Bull, & Mazzola, 2003).
Pest Management
- Methyl Isonicotinate in Pest Management: Methyl isonicotinate, a 4-pyridyl carbonyl compound, is investigated for uses in thrips pest management. Field and glasshouse trapping experiments have shown increased trap capture of at least 12 thrips species (Teulon, Davidson, Perry, Nielsen, Castañé, Bosch, Riudavets, van Tol, & de Kogel, 2017).
Synthesis of Novel Compounds
- Conjugate Addition for Synthesis of Novel Compounds: The paper discusses the conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide to methyl and ethyl acrylate, leading to the synthesis of novel compounds (D’hooghe, Tehrani, Buyck, & Kimpe, 2009).
Intramolecular Bromoamination
- Intramolecular Bromoamination Processes: This study explores the addition of bromine to various compounds resulting in the formation of bromomethylpyrrolidines and related structures (Horning & Muchowski, 1974).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(bromomethyl)pyridine-4-carboxylate;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJJKLALKIMYLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CBr.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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